molecular formula C11H14N2O4 B11952321 Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate CAS No. 3479-50-3

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Cat. No.: B11952321
CAS No.: 3479-50-3
M. Wt: 238.24 g/mol
InChI Key: NGEWHDOZPGSSLG-UHFFFAOYSA-N
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Description

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, also known by its IUPAC name benzyl (1S)-2-amino-1-(hydroxymethyl)-2-oxoethylcarbamate, is a compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to an amino acid derivative. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with an amino acid derivative under controlled conditions. One common method includes the use of benzyl chloroformate and L-serine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include modulation of metabolic processes or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate: Unique due to its specific substitution pattern and functional groups.

    Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: Similar structure but with a phenyl group instead of a hydroxyl group.

    Benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate: Contains a methylamino group instead of an amino group.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

benzyl N-(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWHDOZPGSSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310451
Record name Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3479-50-3
Record name NSC227275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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